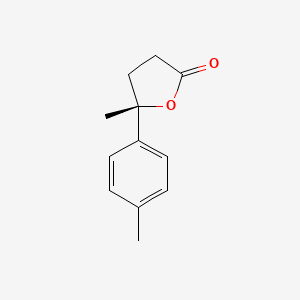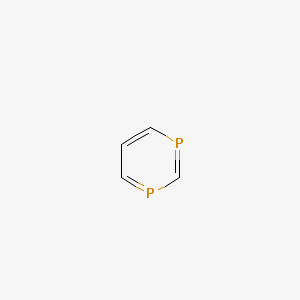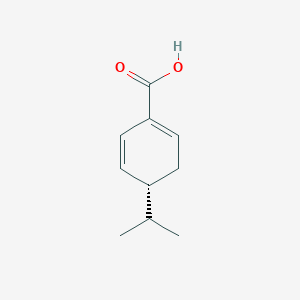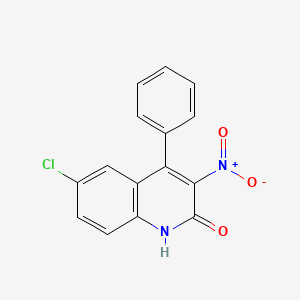
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one typically involves the reaction of 4-acetylphenyl isocyanate with (S)-phenylglycinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of bacterial protein synthesis, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Acetylphenyl)-4-phenyloxazolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
4-Acetylphenyl isocyanate: A precursor in the synthesis of the compound.
Phenylglycinol: Another precursor used in the synthesis.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(4S)-3-(4-acetylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)13-7-9-15(10-8-13)18-16(11-21-17(18)20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3/t16-/m1/s1 |
InChI Key |
HYUZIBWZXSWHLA-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)


![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)

![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)

![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
